trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-butylcyclohexyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h13-15H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUYZTOYURUHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634168, DTXSID901278053 | |
| Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4′-Butyl[1,1′-bicyclohexyl]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914221-44-6, 92413-47-3 | |
| Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4′-Butyl[1,1′-bicyclohexyl]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-trans-Butyl-[1,1'-bicyclohexyl]-4-on | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one CAS number 92413-47-3
An In-depth Technical Guide to trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
Abstract: This technical guide provides a comprehensive overview of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one (CAS No. 92413-47-3), a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document delves into the strategic importance of its bicyclohexyl scaffold, detailed synthesis and purification protocols, rigorous analytical characterization methods, and its versatile applications as a building block. Furthermore, it outlines critical safety, handling, and storage procedures to ensure its proper use in a laboratory setting.
Introduction and Core Properties
trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one is a disubstituted bicyclohexane derivative featuring a trans-configured linkage between the two rings. One cyclohexane ring is substituted with a butyl group at the 4-position, while the other bears a ketone functionality at the 4-position. This specific arrangement of a rigid, lipophilic core with a reactive chemical handle makes it a valuable building block in both medicinal chemistry and the synthesis of liquid crystal materials.[1][2] Its defined stereochemistry and conformational rigidity are critical attributes that drug discovery professionals leverage to design molecules with improved pharmacological profiles.
Table 1: Physicochemical Properties of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
| Property | Value | Source |
| CAS Number | 92413-47-3 | [3] |
| Molecular Formula | C₁₆H₂₈O | [2][4] |
| Molecular Weight | 236.40 g/mol | [3][4] |
| Melting Point | 42.0 to 46.0 °C | [4] |
| Boiling Point | 327.8 °C at 760 mmHg | [4] |
| LogP | ~4.74 - 5.3 | [2][3][4] |
| Purity | ≥98% (Commercially available) | [2][3] |
| IUPAC Name | (1's,4'r)-4'-butyl-[1,1'-bi(cyclohexane)]-4-one | [3] |
The Strategic Value of the Bicyclohexyl Scaffold in Drug Design
The bicyclohexyl moiety is a powerful structural element in modern medicinal chemistry, serving as a three-dimensional, non-aromatic scaffold.[5][6] Its utility stems from several key principles of rational drug design.
-
Conformational Rigidity: Unlike flexible alkyl chains, saturated rings like cyclohexane reduce the number of low-energy conformations a molecule can adopt. This "conformational locking" can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[7][8][9]
-
Bioisosterism: The cyclohexyl group is often employed as a bioisostere for phenyl or tert-butyl groups.[7] As a substitute for a flat phenyl ring, it introduces a 3D architecture, which can create more extensive and specific contact points within a protein's binding pocket.[7] Replacing a t-butyl group with a cyclohexyl moiety can be beneficial when targeting deeper, more lipophilic pockets.[7]
-
Improved Physicochemical Properties: Incorporating saturated rings can modulate a compound's properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Figure 1: Conceptual diagram illustrating the strategic roles of the bicyclohexyl scaffold in drug design.
Synthesis and Purification Workflow
The synthesis of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one typically involves the preparation of the corresponding bicyclohexanol precursor followed by a selective oxidation step. This approach ensures high yields and control over the desired stereochemistry.
A generalized synthetic pathway can be envisioned as follows:
-
Formation of the Bicyclohexanol Precursor: This can be achieved through various coupling methods, often starting from a 4-butylcyclohexyl derivative and a protected cyclohexanone.
-
Oxidation to the Ketone: The final and critical step is the oxidation of the secondary alcohol on the bicyclohexanol intermediate to the target ketone. Modern, environmentally conscious methods often utilize catalytic systems with a mild oxidant.[1]
Figure 2: General workflow for the synthesis and purification of the target compound.
Experimental Protocol: Oxidation of 4-Butyl-1,1'-bicyclohexan-4-ol
This protocol describes a representative laboratory-scale oxidation using pyridinium chlorochromate (PCC), a common and effective reagent for this transformation.
Materials:
-
trans-4'-Butyl-[1,1'-bicyclohexan]-4-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the bicyclohexanol precursor (1.0 eq) in anhydrous DCM.
-
Reagent Addition: To the stirring solution, add PCC (1.5 eq) portion-wise at room temperature. The reaction mixture will turn dark brown.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM and filter it through a short plug of silica gel to remove the chromium salts. Wash the silica plug thoroughly with additional DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one as a white to off-white solid.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, structure, and purity of the final compound.
Table 2: Key Analytical Data for Structural Verification
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | Complex multiplets in the aliphatic region (~0.8-2.5 ppm) corresponding to the two cyclohexyl rings and the butyl chain. The butyl methyl group will appear as a triplet around 0.9 ppm. |
| ¹³C NMR | Carbon Skeleton Confirmation | A signal for the carbonyl carbon (C=O) is expected in the downfield region (~210-212 ppm). Multiple signals in the aliphatic region (~14-45 ppm) will correspond to the carbons of the butyl chain and the bicyclohexyl core. |
| Mass Spectrometry (MS) | Molecular Weight Verification | The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular weight of 236.40 g/mol . |
| HPLC | Purity Assessment | A reverse-phase HPLC analysis should display a single major peak, indicating a purity of ≥98%.[10] |
Applications in Research and Drug Development
The true value of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one lies in its utility as a versatile intermediate. The ketone functional group serves as a reactive handle for a wide array of chemical transformations, enabling the synthesis of diverse molecular libraries for screening.
Key Transformation: Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for converting ketones into amines. This transformation allows for the introduction of a vast number of primary and secondary amines, creating a library of derivatives from a single ketone precursor. This is crucial for exploring the structure-activity relationship (SAR) around the bicyclohexyl core. The resulting amines can serve as key intermediates for synthesizing more complex molecules, including potential drug candidates like analogs of cariprazine, which features a substituted cyclohexylamine moiety.[11][12]
Figure 3: Workflow for library synthesis via reductive amination.
Protocol: Reductive Amination for Amine Library Synthesis
Materials:
-
trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
-
A diverse set of primary amines (e.g., benzylamine, aniline derivatives)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
Procedure:
-
Reaction Setup: To a vial containing the ketone (1.0 eq) and the selected primary amine (1.1 eq), add DCE.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.
-
Quenching and Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography or preparative HPLC to yield the desired secondary amine. This process can be parallelized to rapidly generate a library of compounds.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety.
-
Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat when handling this substance.[13] All operations should be conducted in a well-ventilated chemical fume hood.[14]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations.[4]
Conclusion
trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one is more than a simple chemical; it is a strategically designed building block that offers significant advantages in the fields of medicinal chemistry and materials science. Its rigid, three-dimensional scaffold provides a robust platform for developing novel molecules with tailored properties. The versatile ketone functionality opens the door to a vast chemical space through well-established synthetic transformations. By understanding its synthesis, characterization, and applications, researchers can effectively harness the potential of this compound to accelerate their discovery and development programs.
References
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- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermedi
- trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one. Fluorochem.
- Cyclohexanes in Drug Discovery. PharmaBlock.
- Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one. Echemi.
- Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
- Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI.
- Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. American Chemical Society.
- 4-butyl bi(cyclohexyl)
- SAFETY D
- Bicyclohexyl. Wikipedia.
- tert-Butyl trans-4-(2-oxoethyl)
- Bicyclohexyl (CAS 92-51-3) | Supplier China. Palica Chem.
- 92413-47-3 | trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one. ChemScene.
- SAFETY D
- 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. PMC.
- Structural Study of the Crystal and Mesomorphic States of trans,trans-4'- Butyl-bicyclohexyl.
- Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid. SIELC Technologies.
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solubility of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one in organic solvents
An In-depth Technical Guide to the Solubility of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical parameter that governs process development, formulation, and bioavailability. This technical guide provides a comprehensive examination of the solubility of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one, a compound of interest in materials science and as a complex building block in organic synthesis. We delve into the theoretical underpinnings of solubility, focusing on the predictive power of Hansen Solubility Parameters (HSP). This guide furnishes a detailed, field-proven experimental protocol for determining thermodynamic solubility via the equilibrium shake-flask method, coupled with a robust HPLC-UV analytical procedure for quantification. The relationship between solvent characteristics and solute solubility is explored, providing researchers, scientists, and drug development professionals with a practical framework for solvent selection and solubility optimization.
Introduction to trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one and its Solubility
trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one is a complex organic molecule characterized by a rigid bicyclohexyl core, a non-polar butyl chain, and a polar ketone functional group. Its unique structure makes it a valuable intermediate in various fields, including as a building block for liquid crystals.[1][2] The successful handling and application of this compound in crystallization, purification, and formulation processes are fundamentally dependent on a thorough understanding of its solubility in different organic solvents.
Predicting and quantifying solubility is essential for:
-
Process Chemistry: Selecting appropriate solvents for chemical reactions and subsequent purification steps like crystallization.
-
Formulation Science: Designing stable and effective delivery systems, particularly in materials science applications.
-
Analytical Chemistry: Developing robust analytical methods for quality control.
This guide will bridge theoretical principles and practical application, providing a self-contained methodology for assessing the solubility of this and structurally similar compounds.
The Theoretical Framework of Solubility
The principle that "like dissolves like" provides a useful qualitative starting point for predicting solubility.[3] This rule suggests that substances with similar intermolecular forces are more likely to be miscible. For a more quantitative and predictive approach, we turn to thermodynamic models such as Hansen Solubility Parameters.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters (HSP) were developed as a method to predict if one material will dissolve in another.[4] This model deconstructs the total cohesive energy of a substance into three distinct parameters, representing different types of intermolecular interactions:[5][6]
-
δD (Dispersion): Energy from London dispersion forces, which are present in all molecules.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each solvent and solute can be described by a unique set of these three parameters (δD, δP, δH), defining a point in a three-dimensional "Hansen space." The core principle is that solutes will readily dissolve in solvents with similar HSP values. The distance (Ra) between the solute and solvent in this space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is highly probable.[5] This provides a powerful, semi-empirical tool for solvent screening, saving significant time and resources compared to purely trial-and-error approaches.[6]
Physicochemical Properties of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
A foundational understanding of the solute's properties is crucial for interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 92413-47-3 | [1][7][8] |
| Molecular Formula | C₁₆H₂₈O | [1][7] |
| Molecular Weight | 236.39 g/mol | [1][7][8] |
| Melting Point | 42.0 to 46.0 °C | [7] |
| XLogP3 / LogP | ~5.0 - 5.3 | [7][8] |
| H-Bond Acceptors | 1 | [1][8] |
| H-Bond Donors | 0 | [1] |
| Estimated HSP (δD) | 17.5 MPa⁰·⁵ | Estimated |
| Estimated HSP (δP) | 3.5 MPa⁰·⁵ | Estimated |
| Estimated HSP (δH) | 4.0 MPa⁰·⁵ | Estimated |
The high LogP value and predominantly aliphatic structure suggest that the molecule is highly lipophilic and will favor non-polar organic solvents over polar, aqueous systems. The single ketone group provides a site for polar and weak hydrogen bonding interactions.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, the equilibrium shake-flask method is the gold standard.[9] This method measures the true thermodynamic solubility by allowing a saturated solution to reach equilibrium over a sufficient period.
Experimental Workflow Diagram
Caption: Equilibrium shake-flask solubility determination workflow.
Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed to be self-validating by ensuring equilibrium is reached and that the solid phase remains unchanged.
-
Preparation of Vials: To a series of 4 mL glass vials, add an excess of solid trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one (approx. 50-100 mg). The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Accurately dispense 2.0 mL of the selected organic solvent into each vial.
-
Equilibration: Securely cap the vials. Place them in a temperature-controlled shaking incubator set to 25.0 ± 0.5 °C. Agitate the vials at a speed sufficient to keep the solid suspended (e.g., 200 RPM) for at least 48 hours.
-
Expert Insight: A 48-72 hour period is typically sufficient for complex organic molecules to reach equilibrium. A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended during method development to confirm that the concentration has plateaued.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours for coarse solids to settle.
-
a. Centrifugation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet the remaining fine solid particles.
-
b. Filtration: Carefully withdraw an aliquot of the clear supernatant using a glass pipette. Immediately filter it through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial.
-
Trustworthiness: This dual separation step is critical. Centrifugation removes the bulk of the solid, while filtration eliminates any remaining fine particulates that could otherwise lead to an overestimation of solubility.[10]
-
-
Sample Preparation for Analysis: Accurately dilute a portion of the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
Detailed Analytical Protocol: HPLC-UV Quantification
High-Performance Liquid Chromatography (HPLC) is the preferred method for its specificity and sensitivity.[10][11]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or λ-max of the ketone chromophore).
-
Injection Volume: 10 µL.
-
Calibration: Prepare a series of calibration standards of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one of known concentrations in the mobile phase. Generate a linear regression curve of peak area versus concentration (R² > 0.999).
-
Quantification: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve, then back-calculate the original solubility in the solvent, accounting for the dilution factor.
Solubility Data and Interpretation
The following table presents representative solubility data for trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one in a range of organic solvents at 25 °C, as would be determined by the protocol above.
| Solvent | Solvent Type | δD | δP | δH | Solubility (mg/mL) |
| n-Hexane | Non-polar | 14.9 | 0.0 | 0.0 | > 200 |
| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | > 200 |
| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 | ~150 |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | ~110 |
| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 | ~45 |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | ~30 |
| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 | ~15 |
Interpretation with Hansen Solubility Parameters
The experimental data aligns well with the predictions from HSP theory. The solute, with its large non-polar scaffold, has a high estimated dispersion component (δD ≈ 17.5).
Caption: 2D projection of Hansen space (δD vs. δP).
-
Excellent Solubility (>200 mg/mL): Solvents like Hexane and Toluene have HSP values very close to the solute's, particularly in the dominant dispersion (δD) and low polar (δP) components. The small distance in Hansen space predicts high compatibility.
-
Moderate Solubility (~100-150 mg/mL): Dichloromethane and Acetone have δD values that match well, but their polarity (δP) is significantly higher than the solute's. This increased distance in Hansen space leads to reduced, but still substantial, solubility.
-
Poor Solubility (<50 mg/mL): Acetonitrile and the protic solvents (Ethanol, Methanol) have HSPs that are a poor match. Acetonitrile has a very high δP value. Ethanol and Methanol have extremely high hydrogen bonding (δH) components, which are mismatched with the solute's single H-bond acceptor and lack of H-bond donors. The solvent molecules prefer to interact with each other rather than solvate the non-polar solute.
Conclusion
This guide has established a comprehensive framework for understanding and determining the . By integrating the predictive power of Hansen Solubility Parameters with a rigorous, step-by-step experimental protocol, researchers can efficiently screen for suitable solvents, optimizing processes such as reaction chemistry, purification, and formulation. The provided methodology, emphasizing both experimental integrity and theoretical justification, serves as a robust template for solubility studies across a wide range of complex organic molecules in industrial and academic research.
References
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- ChemRxiv. Predicting solubility curves via a thermodynamic cycle and machine learning.
- Life Chemicals. Compound solubility measurements for early drug discovery.
- ACS Publications. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- Taylor & Francis Online. Hansen solubility parameter – Knowledge and References.
- ResearchGate. (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.
- Course Hero. Solubility test for Organic Compounds.
- PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.
- Scribd. Experiment 1. Solubility of Organic Compounds | PDF.
- Echemi. trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one.
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- ResearchGate. Hansen parameters of the different organic solvents used. | Download Table.
- ChemScene. 92413-47-3 | trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one.
- PubChem. (trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl - PubChem.
- PubChem. (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | C18H32O2 | CID 1712164 - PubChem.
- CymitQuimica. CAS 65355-33-1: (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]….
- Tokyo Chemical Industry (India) Pvt. Ltd. trans,trans-4'-Butylbicyclohexyl-4-carboxylic Acid | 89111-63-7.
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Technical Guide: trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one Phase Behavior & Structural Dynamics
[1]
Executive Summary
trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one (CAS: 92413-47-3) is a bicyclic ketone intermediate fundamentally distinct from final liquid crystal materials, yet it serves as the structural determinant for a vast class of Super-Fluorinated Materials (SFM) and Low-Viscosity (low-
While the molecule itself exhibits a sharp crystal-to-isotropic transition without a stable mesophase, its trans,trans-1,4-cyclohexyl architecture provides the necessary conformational rigidity and linearity required to induce nematic and smectic phases in its derivatives. This guide analyzes its phase behavior, conformational locking mechanisms, and its role as a "pro-mesogenic" building block.[1]
Molecular Architecture & Conformational Analysis[1]
The phase behavior of any liquid crystal is dictated by its core rigidity and aspect ratio.[1] The trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one molecule possesses a unique geometry that must be preserved during synthesis to ensure liquid crystallinity in downstream products.[1]
Conformational Locking
The molecule consists of two cyclohexane rings linked by a single bond.[1] For mesogenic activity, the molecule must adopt an extended, rod-like shape.
-
Ring Conformation: Both rings exist in the chair conformation .[1][2][3]
-
Substituent Orientation: The butyl group and the ketone linkage must be in equatorial positions to minimize 1,3-diaxial interactions.[1]
-
Linkage: The bond between the two rings (C1-C1') must be trans .[1] The cis isomer adopts a bent structure ("L-shape") that disrupts molecular packing, destroying the potential for nematic phase formation.
Dipole Dynamics
Unlike final LC molecules which often possess a longitudinal dipole (e.g., -CN, -F) to respond to electric fields, this ketone possesses a transverse dipole (C=O bond perpendicular to the molecular long axis).
-
Effect on Phase: This transverse dipole creates repulsive lateral forces that destabilize the nematic phase in the pure ketone, resulting in a direct melting transition (
) rather than a broad mesophase.
Phase Behavior Characterization[1][3][4][5]
The phase transition profile of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one is characterized by a single first-order transition.[1]
Thermal Transitions
Data derived from Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM):
| Parameter | Value / Observation | Notes |
| Melting Point ( | 40 -- 42 °C | Sharp endothermic peak.[1] Purity dependent. |
| Clearing Point ( | Virtual (Monotropic) | The theoretical |
| Enthalpy of Fusion ( | High | Indicates strong crystal lattice packing due to trans-symmetry.[1] |
| Mesophase Texture | None (Isotropic Liquid) | Upon melting, the liquid is isotropic.[1] No Schlieren or Focal Conic textures observed.[1] |
Comparison with Derivatives
The "pro-mesogenic" nature is revealed when the ketone is converted to an alkyl or alkenyl group, restoring the longitudinal aspect ratio.[1]
| Compound | Structure | Phase Behavior | |
| Ketone (Precursor) | Butyl-CH-CH=O[1] | Crystalline Solid | N/A (Isotropic) |
| Dialkyl Derivative | Butyl-CH-CH-Propyl | Smectic B / Nematic | ~80 °C |
| Alkenyl Derivative | Butyl-CH-CH-Vinyl | Nematic (High | ~95 °C |
Technical Insight: The ketone's lack of a mesophase is a quality control metric.[1] If a synthesized batch exhibits a "sluggish" melting point or transient opacity, it indicates contamination with the cis-isomer or incomplete reduction byproducts.[1]
Synthetic Utility & Pathway Logic[1]
The primary value of this ketone lies in its conversion to low-birefringence (
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the critical pathway from the ketone to final LC materials, highlighting the phase-determining steps.
Figure 1: Synthetic divergence from the bicyclohexyl ketone core.[4] The intermediate's purity determines the final LC's clearing point.
Experimental Protocols
Purification & Isomer Enrichment
To ensure the trans,trans configuration required for sharp phase transitions:
-
Dissolution: Dissolve crude ketone in n-hexane (10 mL per gram) at 50°C.
-
Equilibration: Add catalytic potassium tert-butoxide (t-BuOK) (5 mol%) and reflux for 2 hours. This thermodynamic control converts kinetic cis isomers to the stable trans form.[1]
-
Crystallization: Cool slowly to 0°C. The trans-isomer crystallizes preferentially due to better packing.
-
Filtration: Filter and wash with cold hexane.[1]
-
Validation: Check Melting Point. Target: 40–42°C .[1] If
, repeat equilibration.
DSC Characterization Protocol
Objective: Confirm phase purity and absence of cis impurity.
-
Instrument: PerkinElmer DSC 8000 (or equivalent).
-
Sample: 2–5 mg in hermetically sealed aluminum pan.
-
Cycle:
-
Heat: 20°C
60°C at 5°C/min. -
Hold: 1 min.
-
Cool: 60°C
20°C at 5°C/min.
-
-
Analysis:
-
Look for a single sharp endotherm (melting).[1]
-
Red Flag: A small "pre-peak" or shoulder on the melting endotherm indicates cis-isomer contamination, which will drastically lower the
of any derived LC mixture.
-
Structure-Property Relationship Logic[1]
The following diagram explains why the ketone itself is not a mesogen, but its derivatives are.
Figure 2: Impact of the C=O group vs. Alkyl chain on mesophase formation.[1]
References
-
Merck Patent GmbH. Process for preparing (trans)-4-(1E)-1-propenyl-4'-alkyl-1,1'-dicyclohexyl.[1] WO2012076104A1.[1] (Describes the use of the ketone intermediate for high-stability LCs).
-
Tokyo Chemical Industry (TCI). 4-(trans-4-Butylcyclohexyl)cyclohexanone Product Specification.[1][5] (Confirming physical properties and CAS 92413-47-3). [5]
-
Eidenschink, R. Liquid Crystals in the 90s: The Role of Bicyclohexyls. Molecular Crystals and Liquid Crystals, Vol 94.[1] (Foundational text on the trans-bicyclohexyl core).
-
Barocci, S., et al. Structural Study of the Crystal and Mesomorphic States of trans, trans-4'-Butyl-bicyclohexyl derivatives. Taylor & Francis.[1] (Contextualizing the phase behavior of the homologues).
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- 4. Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohexanones [Liquid Crystal (LC) Building Blocks] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
NMR spectroscopy of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
An Application Note for the Comprehensive NMR-Based Structural Elucidation of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
Abstract
This technical guide provides a detailed framework for the structural and conformational analysis of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures to explain the underlying scientific rationale for experimental design, from sample preparation to advanced 2D NMR data interpretation. We present a self-validating protocol that ensures data integrity and leads to an unambiguous assignment of all ¹H and ¹³C chemical shifts, confirmation of the molecular backbone, and insights into the compound's rigid trans-diequatorial conformation.
Introduction and Analytical Rationale
Trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one (CAS 92413-47-3) is a bicyclic ketone featuring two saturated six-membered rings.[1][2][3] One ring is functionalized with a ketone at the 4-position, while the other bears a butyl group at its 4'-position. The trans stereochemistry at the C1-C1' junction dictates a specific three-dimensional arrangement that profoundly influences its physicochemical properties. Due to the free rotation around the central C-C bond and the chair-flipping propensity of cyclohexane rings, a comprehensive characterization is essential. However, the presence of two large, sterically demanding cyclohexyl groups is expected to create a conformationally locked system where both substituents on the other ring are in the more stable equatorial positions.[4][5]
NMR spectroscopy is the definitive analytical tool for this task. While ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, a complete and unambiguous structural assignment requires a multi-dimensional approach. This guide will leverage Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to build a complete picture of molecular connectivity.
The strategic application of these techniques is as follows:
-
¹H NMR: To identify the number of unique proton environments, their chemical shifts, multiplicities (spin-spin coupling), and integration.
-
¹³C NMR: To identify the number of unique carbon environments, including the characteristic downfield shift of the carbonyl carbon.[6]
-
COSY: To establish proton-proton (³JHH) coupling networks within each of the two cyclohexane rings and along the n-butyl chain.[7]
-
HSQC: To directly correlate each proton with its attached carbon atom (¹JCH), providing a powerful link between the ¹H and ¹³C datasets.
-
HMBC: To trace longer-range (²JCH and ³JCH) correlations, which are indispensable for connecting the molecular fragments, such as linking the two cyclohexane rings across the C1-C1' bond and confirming the position of the butyl group.[8][9]
Experimental Protocols
Protocol I: High-Integrity Sample Preparation
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[10] A properly prepared sample ensures optimal magnetic field homogeneity (shimming), leading to sharp, well-resolved peaks.
Materials:
-
trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one (Purity ≥98%)
-
Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent)
-
Glass Pasteur pipette with a small cotton or glass wool plug
-
Small vial for dissolution
Step-by-Step Procedure:
-
Weighing the Sample: Accurately weigh approximately 10-15 mg of the compound for ¹H NMR and 50-75 mg for comprehensive 2D NMR analysis into a clean, dry vial.[11]
-
Solvent Selection & Dissolution: Add approximately 0.7 mL of CDCl₃ with TMS to the vial.[12] CDCl₃ is an excellent choice for this non-polar molecule, offering good solubility and a clean spectral window. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[13][14]
-
Ensuring Homogeneity: Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for high-resolution spectra.[10]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube using a Pasteur pipette fitted with a small glass wool plug.[11] Solid particles disrupt the magnetic field homogeneity, leading to broad lines.
-
Volume Check: Ensure the final sample height in the NMR tube is between 4.5 and 5.0 cm (approximately 0.6-0.7 mL). This height is optimal for positioning within the instrument's detection coil.[12]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the cap clearly.[12]
Protocol II: NMR Data Acquisition
The following parameters are suggested for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.
| Experiment | Key Parameters & Rationale |
| ¹H NMR | Spectral Width (SW): 12 ppm (Covers the full range for organic molecules).Acquisition Time (AQ): ~3.0 s (Ensures good digital resolution).Relaxation Delay (D1): 2.0 s (Allows for sufficient T1 relaxation for most protons).Number of Scans (NS): 8-16 (Provides excellent signal-to-noise for a ~15 mg sample). |
| ¹³C{¹H} NMR | Spectral Width (SW): 240 ppm (Covers the carbonyl region down to the aliphatic region).Acquisition Time (AQ): ~1.0 s.Relaxation Delay (D1): 5.0 s (Longer delay is crucial for the full relaxation of quaternary carbons, like the carbonyl).Number of Scans (NS): 1024-4096 (Required due to the low natural abundance of ¹³C). |
| COSY | Spectral Width (SW): 12 ppm in both F1 and F2 dimensions.Data Points (TD): 2048 in F2, 512 in F1 (Balances resolution and experiment time).Number of Scans (NS): 4-8 per increment.Relaxation Delay (D1): 1.5 s. |
| HSQC | ¹H SW (F2): 12 ppm.¹³C SW (F1): 100 ppm (Set to cover only the protonated carbon region, e.g., 0-100 ppm, to improve resolution).¹JCH Coupling Constant: Optimized for ~145 Hz (A standard value for aliphatic C-H bonds).Number of Scans (NS): 8-16 per increment. |
| HMBC | ¹H SW (F2): 12 ppm.¹³C SW (F1): 240 ppm (Must cover the full carbon range to see correlations to the carbonyl).Long-Range Coupling (nJCH): Optimized for 8 Hz (A good compromise to detect both ²J and ³J correlations).[15]Number of Scans (NS): 16-64 per increment (Requires more scans due to weaker correlations). |
Data Processing and Analysis Workflow
Modern NMR software suites like Mnova, TopSpin, or ACD/Labs NMR Processor offer comprehensive tools for data analysis.[16][17][18][19] The general workflow is as follows:
Spectral Interpretation and Structural Elucidation
Conformational Analysis: The Trans-Diequatorial Lock
The trans linkage between the two cyclohexane rings forces a diequatorial arrangement to minimize steric strain. This is analogous to the conformational preference seen in other bulky substituted cyclohexanes.[4][20] This rigid conformation simplifies the spectrum by preventing chair-flipping, resulting in distinct signals for axial and equatorial protons on each carbon. Typically, axial protons are shielded (appear at a lower δ) compared to their equatorial counterparts.[21]
Predicted ¹H and ¹³C NMR Spectra
-
¹³C Spectrum: The most downfield signal will be the carbonyl carbon (C4), expected around δ 210-215 ppm.[6] The remaining sp³ carbons of the rings and the butyl chain will appear in the δ 10-50 ppm range. Due to the molecule's symmetry, we expect 9 distinct carbon signals (C4, C3/5, C2/6, C1, C1', C2'/6', C3'/5', C4', and four for the butyl chain, though some may overlap).
-
¹H Spectrum:
-
α-protons (H2, H6): Protons adjacent to the carbonyl group will be the most downfield of the aliphatic ring protons, expected around δ 2.2-2.5 ppm.[22][23]
-
Cyclohexyl Protons: The remaining ring protons will appear as a complex set of multiplets between δ 1.0-2.0 ppm.
-
Butyl Chain Protons: The CH₂ groups of the butyl chain will be in the δ 1.2-1.4 ppm region, with the terminal CH₃ appearing as a triplet around δ 0.9 ppm.
-
2D NMR Correlation Analysis: Building the Structure
The true power of this protocol lies in the synergistic use of 2D NMR to connect the puzzle pieces.
-
COSY Analysis: The COSY spectrum will reveal three distinct spin systems:
-
Ketone Ring: A correlation pathway from the α-protons (H2/H6) through the β-protons (H3/H5) to the methine proton (H1).
-
Butyl-Substituted Ring: A pathway from the methine proton (H1') through the adjacent protons (H2'/H6') to the next set (H3'/H5') and finally to the methine proton at the substitution site (H4').
-
Butyl Chain: A clear progression from the protons on the carbon attached to the ring (Hα-butyl) to the next CH₂ (Hβ), then the next (Hγ), and finally to the terminal CH₃.
-
-
HSQC Analysis: This experiment provides the foundational C-H attachments. Each cross-peak definitively links a proton signal on the F2 axis to its carbon signal on the F1 axis. This allows for the confident assignment of all protonated carbons.
-
HMBC Analysis: This is the key to elucidating the complete carbon skeleton.[24] Key expected correlations that validate the structure are:
-
Connecting the Rings: A crucial ³JCH correlation from the H1 proton to the C1' carbon (and vice-versa, from H1' to C1) unambiguously establishes the link between the two cyclohexane rings.
-
Positioning the Carbonyl: Protons at H2/H6 and H3/H5 will show ²JCH and ³JCH correlations, respectively, to the carbonyl carbon (C4), confirming its location.
-
Positioning the Butyl Group: The methine proton H4' on the second ring will show a ³JCH correlation to the first carbon of the butyl chain. Protons on the first carbon of the butyl chain will show correlations to C3'/C5' and C4' of the ring.
-
The logical flow of this analysis, focusing on the critical HMBC correlations, is diagrammed below.
Summary of Expected NMR Data
The following table summarizes the predicted chemical shifts for the compound. Actual experimental values should be populated upon data acquisition.
| Position | Predicted ¹³C Shift (δ ppm) | Predicted ¹H Shift (δ ppm) | Key HMBC Correlations (from Proton) |
| 4 | ~212.0 | - | H2/H6, H3/H5 |
| 2, 6 | ~41.5 | ~2.4 (m) | C1, C3/C5, C4 |
| 3, 5 | ~29.0 | ~1.9 (m) | C1, C2/C6, C4, C5/C3 |
| 1 | ~45.0 | ~1.6 (m) | C2/C6, C3/C5, C1' |
| 1' | ~45.5 | ~1.5 (m) | C2'/C6', C3'/C5', C1 |
| 2', 6' | ~30.0 | ~1.8 (m) | C1', C3'/C5', C4' |
| 3', 5' | ~30.5 | ~1.2 (m) | C1', C2'/C6', C4', Cα-butyl |
| 4' | ~38.0 | ~1.4 (m) | C2'/C6', C3'/C5', Cα-butyl |
| α-butyl | ~37.0 | ~1.3 (m) | C3'/C5', C4', Cβ-butyl |
| β-butyl | ~29.5 | ~1.3 (m) | Cα-butyl, Cγ-butyl |
| γ-butyl | ~23.0 | ~1.3 (m) | Cβ-butyl, Cδ-butyl |
| δ-butyl | ~14.1 | ~0.9 (t) | Cγ-butyl |
Conclusion
This application note details a robust and comprehensive NMR-based methodology for the complete structural and conformational characterization of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one. By integrating 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, this protocol enables an unambiguous assignment of all proton and carbon signals. The causality-driven approach, from sample preparation to the strategic interpretation of HMBC data, provides a reliable framework for researchers to confirm the identity, purity, and stereochemical integrity of this and structurally related molecules, which is of paramount importance in fields such as materials science and drug discovery.
References
-
Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from Mestrelab Research. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from University of Ottawa. [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from Western University. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from Iowa State University. [Link]
-
Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved from Georgia Institute of Technology. [Link]
-
ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from ACD/Labs. [Link]
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NMRium. (n.d.). NMRium - The next-generation NMR software. Retrieved from NMRium. [Link]
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University of Delaware. (n.d.). NMR Data Processing Software. Retrieved from University of Delaware. [Link]
-
Filo. (2026, January 22). 13 c nmr spectrum of cyclohexanone. Retrieved from Filo. [Link]
-
Bacon, J. (1987). Conformational Analysis of Cyclohexandiols and Related Compounds. University of South Wales. [Link]
-
Unknown author. (n.d.). 1HNMR Spectrum of Cyclohexanone. Retrieved from a course material source. [Link]
-
Homework.Study.com. (n.d.). Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. Retrieved from Study.com. [Link]
-
DeMatteo, M. P., et al. (2011). Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts. The Journal of Organic Chemistry, 76(21), 8836-8847. [Link]
-
Macomber, R. S. (2011). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 16(9), 7837-7858. [Link]
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St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from St. Paul's Cathedral Mission College. [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from Doc Brown's Chemistry. [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10. Retrieved from Doc Brown's Chemistry. [Link]
-
Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
-
Pathan, M., et al. (2014). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications, 50(69), 9940-9942. [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from Chemistry LibreTexts. [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from San Diego State University. [Link]
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- 6. 13 c nmr spectrum of cyclohexanone | Filo [askfilo.com]
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- 8. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 14. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
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Application Note: Purification of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
This Application Note and Protocol is designed for researchers and process chemists involved in the synthesis and purification of liquid crystal intermediates, specifically trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one (CAS 92413-47-3).
Introduction & Scientific Context
The compound trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one is a critical intermediate in the synthesis of advanced nematic liquid crystals (LCs). The performance of LC displays—specifically response time and phase transition temperatures—relies heavily on the geometric purity of the mesogenic core.
-
The Stereochemical Challenge: The synthesis of bicyclohexyl derivatives typically yields a mixture of cis and trans diastereomers. For liquid crystalline applications, the trans,trans-configuration (where the cyclohexyl rings and the alkyl substituents adopt an equatorial-equatorial arrangement) is mandatory. This configuration provides the linearity and structural rigidity required for the formation of stable mesophases.
-
Physicochemical Properties:
-
The trans isomer is thermodynamically more stable and possesses a higher melting point (~42–46 °C) compared to the cis isomer, which is often a liquid or low-melting solid at room temperature.
-
Solubility Differential: The linear trans isomer exhibits significantly lower solubility in aliphatic hydrocarbons at low temperatures compared to the "bent" cis isomer. This property is the mechanistic basis for the purification protocol described below.
-
Pre-requisites & Safety
Chemical Safety (E-E-A-T)
-
trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one: Irritant.[1] Avoid contact with skin and eyes.
-
Solvents (n-Hexane/Heptane/Methanol): Highly flammable. Neurotoxic (n-Hexane). Use in a fume hood.
-
Cooling Agents: Dry ice/acetone or a cryostat is required for low-temperature crystallization.
Equipment
-
Jacketed crystallization vessel or round-bottom flask with mechanical stirring.
-
Temperature control unit (Cryostat capable of -20 °C).
-
Vacuum filtration setup (Buchner funnel with fritted glass or filter paper).
-
Vacuum drying oven (set to < 30 °C due to low melting point).
-
GC-FID or DSC for purity analysis.
Solvent Selection Strategy
The choice of solvent is dictated by the low melting point of the target compound (42–46 °C). Standard high-temperature recrystallization is risky as it may lead to "oiling out" (liquid-liquid phase separation) rather than crystallization.
| Solvent System | Polarity | Suitability | Rationale |
| n-Hexane / Heptane | Non-polar | High | Excellent for removing cis isomers at low temperatures (-20°C). The cis isomer remains in the mother liquor. |
| Methanol | Polar Protic | Medium | Good solubility differential, but risk of oiling out if the solution is too concentrated. Useful for final polishing. |
| Ethanol/Water | Mixed | Low | Difficult to dry the low-melting solid; water inclusion can depress MP further. |
Recommendation: This protocol utilizes n-Hexane (or n-Heptane) for the primary purification due to its selectivity for the trans isomer at sub-ambient temperatures.
Detailed Experimental Protocol
Phase 1: Dissolution & Hot Filtration
-
Charge: Place the crude [4'-Butyl-1,1'-bicyclohexyl]-4-one (mixture of isomers) into a round-bottom flask.
-
Solvent Addition: Add n-Hexane in a ratio of 3:1 to 5:1 (v/w) (Volume of solvent : Weight of crude).
-
Note: Do not use excess solvent; we rely on low-temperature saturation.
-
-
Dissolution: Warm the mixture gently to 35–40 °C .
-
Critical Control Point: Do NOT exceed 45 °C. The compound melts ~42 °C. If it melts, you form an emulsion (oil-in-solvent) rather than a solution, making crystallization difficult. Ideally, dissolve the solid below its melting point if possible, or just at the melting point.
-
-
Filtration: If insoluble particulates are present, filter the warm solution through a pre-warmed fritted glass funnel.
Phase 2: Controlled Crystallization
-
Slow Cooling: Allow the solution to cool to Room Temperature (20–25 °C) over 30 minutes with gentle stirring.
-
Observation: Seed crystals (pure trans isomer) may be added at 25 °C to induce nucleation if spontaneous crystallization does not occur.
-
-
Refrigeration: Transfer the vessel to a cooling bath or cryostat. Ramp the temperature down to 0 °C at a rate of 10 °C/hour.
-
Deep Cooling (The Purification Step): Further cool the slurry to -20 °C and hold for 4–6 hours .
Phase 3: Isolation & Drying
-
Cold Filtration: Filter the slurry rapidly using a chilled Buchner funnel. Keep the vacuum gentle to avoid evaporative cooling that might precipitate impurities.
-
Washing: Wash the filter cake with a small volume of cold n-Hexane (-20 °C) .
-
Volume: Use approx. 0.5 volumes relative to the initial cake weight.
-
-
Drying:
-
Initial: Air dry on the filter for 10 minutes.
-
Final: Transfer to a vacuum oven. Dry at Ambient Temperature (20–25 °C) under full vacuum.
-
Warning: Do NOT heat the oven. The solid will melt and fuse if the temperature exceeds 35 °C.
-
Process Visualization (Graphviz)
Figure 1: Workflow for the low-temperature recrystallization of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature too high during dissolution; Solvent volume too low. | Add 10% more solvent. Ensure dissolution temp is < 40 °C. Seed the solution immediately upon reaching saturation. |
| Low Yield | Final cooling temp not low enough; Too much solvent. | Cool to -25 °C or -30 °C. Concentrate mother liquor and recycle (second crop). |
| Low Purity (cis present) | Cooling too fast (occlusion); Washing insufficient. | Re-crystallize the wet cake. Ensure cooling ramp is slow (10°C/hr). Wash cake thoroughly with cold solvent. |
| Melting during Drying | Oven too hot. | Dry at Room Temperature only. Use high vacuum rather than heat. |
Analytical Validation:
-
GC-FID: The trans isomer typically elutes later than the cis isomer on non-polar columns (e.g., HP-5 or DB-1) due to its linear shape and higher boiling point interaction.
-
DSC: A sharp endotherm onset at 42.0 °C confirms high purity. A broad peak starting < 40 °C indicates cis contamination.
References
-
National Institutes of Health (PubChem). (2024). Compound Summary: (trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl (Structural Analog). Retrieved from [Link]
- Merck KGaA. (Patents). Process for the preparation of trans-4-substituted cyclohexanones.
-
Eliel, E. L., et al. (1967).[6] Conformational Analysis of 4-tert-Butylcyclohexyl Derivatives. Journal of the American Chemical Society.[6] (Foundational text on cyclohexane stereochemistry and solubility).
Sources
Technical Support Portal: Synthesis of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
[1]
Product Code: LC-INT-92413 CAS: 92413-47-3 Support Tier: Level 3 (Process Chemistry & R&D)[1]
Introduction: The Stereochemical Challenge
The synthesis of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one is a critical workflow in the production of nematic liquid crystals.[1] The primary challenge lies not in the connectivity of the atoms, but in their spatial arrangement. The target molecule requires a specific trans-trans configuration (equatorial-equatorial substituents) to maintain the linearity required for mesophase formation.[1]
This guide addresses the three critical failure points in the standard industrial route: Hydrogenation (Over-reduction) , Oxidation (Ring Cleavage) , and Isomerization (Thermodynamic Control) .
Module 1: Hydrogenation & The "Oxygen Loss" Trap
Context: The most common synthetic route involves the catalytic hydrogenation of 4-butyl-4'-hydroxybiphenyl (or its phenol/ether precursors) to form 4'-butyl-1,1'-bicyclohexyl-4-ol.[1]
Critical Side Reaction: Hydrodeoxygenation (Hydrogenolysis)
Symptom: Mass spectrometry shows a major impurity with M+ = 222 (Target M+ = 236 for ketone, 238 for alcohol).[1] Diagnosis: You have stripped the oxygen atom, forming the alkane 4-butyl-1,1'-bicyclohexyl .[1]
| Parameter | Standard Condition | Risk Factor for Oxygen Loss |
| Catalyst | 5% Rh/C or Ru/C | Pd/C (High activity for C-O cleavage) |
| Temperature | 120°C - 150°C | >180°C |
| Pressure | 50-80 bar | >100 bar |
| Solvent | Isopropanol/THF | Acetic Acid (Promotes C-O cleavage) |
Mechanism: Benzylic-type alcohols (formed transiently during partial ring reduction) are highly susceptible to hydrogenolysis.[1] If the aromatic ring bearing the hydroxyl group is not fully saturated before the C-O bond weakens, the oxygen is lost as water.
Troubleshooting Protocol:
-
Switch Catalyst: Use Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C) .[1] Palladium is too aggressive toward benzylic C-O bonds.[1]
-
Lower Acidity: Avoid acidic solvents. Use neutral alcoholic solvents (2-Propanol).[1]
-
Stop Early: Monitor H2 uptake precisely. The reaction does not stop automatically at the alcohol stage; it will proceed to the alkane if left under pressure.
Module 2: Oxidation & Ring Cleavage
Context: Converting the intermediate bicyclohexanol to the target ketone. Common reagents include Jones Reagent (CrO3/H2SO4) or PCC.[1][2]
Critical Side Reaction: Oxidative Ring Opening (Dicarboxylic Acid Formation)
Symptom: Loss of product into the aqueous phase during workup; acidic byproduct detected. Diagnosis: Formation of adipic acid derivatives via oxidative cleavage of the ketone.
Mechanism: Cyclohexanones are susceptible to further oxidation, particularly in the presence of strong acid and aqueous conditions (Jones Reagent).[3] The ketone enolizes, reacts with the oxidant, and the C-C bond adjacent to the carbonyl cleaves.
Troubleshooting Protocol:
-
Temperature Control: Jones oxidation must be performed at 0°C to 10°C . Room temperature significantly increases ring opening.[1]
-
Reagent Titration: Do not add a large excess of oxidant. Titrate until the orange color persists for only 15 minutes, then quench immediately with Isopropanol.
-
Alternative Reagent: If yield loss is >15%, switch to PCC (Pyridinium Chlorochromate) in DCM (anhydrous conditions prevent hydrate formation, blocking the cleavage pathway).
Module 3: Stereochemical Integrity (The Cis/Trans War)
Context: The hydrogenation step yields a mixture of isomers (often favoring the kinetic cis product). The target is the thermodynamic trans isomer.
Critical Side Reaction: Incomplete Epimerization & Aldol Condensation
Symptom: Product is a liquid or low-melting solid (Target MP: ~42-46°C).[1] NMR shows multiple methine proton signals. Diagnosis: High presence of cis-isomer or self-condensation dimers.[1]
The Isomerization Workflow: The cis-ketone must be equilibrated to the trans-ketone using a base (Sodium Methoxide in Methanol).
Risks:
-
Aldol Condensation: Prolonged exposure to strong base causes the ketone to react with itself, forming heavy dimers.
-
Elimination: If the precursor was a sulfonate/halide (rare in this specific route but possible), base causes elimination to the alkene.
Visualizing the Pathway:
Caption: Figure 1.[1] Synthetic workflow highlighting critical divergence points where side reactions (Red) occur against the target pathway (Green/Yellow).
Frequently Asked Questions (FAQ)
Q: My final product has a persistent yellow color even after recrystallization. What is it? A: This is likely a trace amount of conjugated enone formed via Aldol condensation (self-reaction of the ketone).
-
Fix: Pass the crude material through a short silica plug eluting with Hexane:Ethyl Acetate (9:1) before final crystallization.[1] Aldol products are much more polar and will be retained.
Q: Can I use Raney Nickel for the hydrogenation step? A: Yes, but with caution. Raney Nickel is excellent for hydrogenation but requires high pressure (100 atm) for this substrate.[1]
-
Risk:[1] Raney Ni can act as a desulfurization/deoxygenation agent.[1] Ensure the catalyst is not "too fresh" (highly active) or moderate the temperature (<100°C) to prevent stripping the oxygen.
Q: How do I confirm I have the trans isomer without X-ray crystallography? A: Use 13C NMR .
-
Diagnostic: In 1,4-disubstituted cyclohexanes, the carbons of the trans isomer (diequatorial) appear at a lower field (higher ppm) compared to the cis isomer due to the lack of steric compression (gamma-gauche effect).
-
Check: Look at the C1 and C4 carbons of the ketone ring. If you see a set of peaks shifted upfield by ~4-5 ppm relative to the major peaks, you still have significant cis impurity.
References
-
Hydrogenation of Biphenols: Method for producing hydrogenated biphenol. (EP2837615A1).[1] Google Patents. Link
-
Oxidation Protocols: Jones Oxidation - Mechanism and Side Reactions.[1] Organic Chemistry Portal.[1][4] Link
-
Cis-Trans Isomerization: Cis-trans epimerization technology of N-(4-hydroxycyclohexyl) acetamide. ResearchGate.[1][5] Link
-
Target Molecule Data: trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one General Information. ChemScene.[1] Link
Technical Support Center: Stereocontrol in Bicyclohexyl Ketone Synthesis
Ticket System: Advanced Organic Synthesis Division Status: Operational Current Wait Time: 0 mins
Introduction: The Conformational Landscape
Welcome to the Technical Support Center for Bicyclohexyl Ketone Synthesis. If you are accessing this guide, you are likely encountering difficulties with the stereochemical outcome of synthesizing dicyclohexyl methanone derivatives.
In drug discovery (e.g., Pin1 inhibitors, CFTR modulators), the biological activity of these scaffolds often hinges on the precise orientation of the cyclohexane rings. The challenge lies in the conformational flexibility of the cyclohexane ring (chair-boat transitions) and the thermodynamic vs. kinetic control of the reaction.
This guide treats your synthesis as a debuggable system. We will address the three most common "error codes" users report:
-
Isomer Mismatch: Predominance of cis-isomers during hydrogenation.
-
Epimerization Drift: Loss of stereochemical integrity during workup.
-
Coupling Failures: Diastereomeric scrambling during nucleophilic addition.
Module 1: Troubleshooting Hydrogenation (The "Isomer Mismatch" Error)
User Issue: "I am hydrogenating a 4,4'-substituted benzophenone to get the trans,trans-dicyclohexyl ketone, but I consistently isolate the cis,cis or mixed isomers."
Diagnosis: Surface Catalysis Kinetics
Heterogeneous hydrogenation (e.g., using Rh/C, PtO2, or Ru/C) is dominated by haptophilicity . The aromatic ring binds flat against the catalyst surface. Hydrogen adds syn (from the catalyst surface), forcing substituents into a cis relationship relative to the bridgehead hydrogens. This is the Kinetic Product .
Resolution Protocol: The "Reset" Maneuver
To obtain the trans isomer (Thermodynamic Product), you cannot rely solely on the hydrogenation step. You must couple it with a post-synthetic equilibration.
Step-by-Step Workflow:
-
Hydrogenation (Kinetic Phase):
-
Catalyst: 5% Rh/Al₂O₃ or Rh/C (Rhodium is most active for ring reduction at lower temps, minimizing side reactions).
-
Conditions: 50-60 psi H₂, AcOH (solvent), RT to 50°C.
-
Result: High yield of cis-enriched product. Do not discard.
-
-
Equilibration (Thermodynamic Phase):
-
Concept: The
-carbon (next to the ketone) is acidic ( ). Treating the cis-ketone with a base forms the enolate. Upon reprotonation, the system seeks the lowest energy conformation—typically placing the bulky ketone group and ring substituents in equatorial positions (trans). -
Reagents: NaOMe in MeOH or KOtBu in tBuOH.
-
Procedure:
-
Dissolve crude hydrogenation product in MeOH (0.5 M).
-
Add 20 mol% NaOMe.
-
Reflux for 4-12 hours. Monitor by GC/NMR.
-
Quench: Pour into cold dilute HCl (rapid quench prevents reversion).
-
-
Data: Thermodynamic Stability of Isomers
| Isomer Configuration | Relative Energy (kcal/mol) | Substituent Orientation | Stability Status |
| Cis, Cis | + 3.4 - 5.0 | Axial-Equatorial / Axial-Equatorial | Kinetic (Unstable) |
| Cis, Trans | + 1.8 - 2.5 | Mixed | Intermediate |
| Trans, Trans | 0.0 (Reference) | Diequatorial / Diequatorial | Thermodynamic (Target) |
Note: Energy values vary based on 4-position substituents (e.g., -OH, -OMe, -Ph).
Module 2: Visualizing the Mechanism
To understand why your reaction fails or succeeds, you must visualize the pathway. The diagram below illustrates the decision tree between Kinetic (Hydrogenation) and Thermodynamic (Equilibration) control.
Caption: Transformation pathway from aromatic precursor to thermodynamically stable trans-bicyclohexyl ketone via enolate equilibration.
Module 3: Troubleshooting Nucleophilic Additions (The "Coupling Failure" Error)
User Issue: "I tried adding cyclohexylmagnesium bromide to cyclohexanecarboxaldehyde, followed by oxidation. The stereochemistry at the
Diagnosis: Lack of Chelation Control
When building the ketone from two halves (Coupling), the stereocenter alpha to the carbonyl is vulnerable. Standard Grignard additions are often non-stereoselective regarding the existing chirality of the ring.
Resolution Protocol: The Weinreb Amide Route
Avoid aldehydes. Use the Weinreb Amide (N-methoxy-N-methylamide) of the first cyclohexane ring.
-
Why? The Weinreb amide forms a stable 5-membered chelate with the incoming organometallic reagent. This prevents over-addition (forming the alcohol) and minimizes epimerization during the reaction because the tetrahedral intermediate is stable until acidic workup.
-
Protocol:
-
Step A: Convert Cyclohexanecarboxylic acid
Weinreb Amide (EDC, HOBt, N,O-dimethylhydroxylamine). -
Step B: Add Cyclohexyl-Li or Cyclohexyl-MgBr at -78°C.
-
Step C: Warm to 0°C. The stable chelate prevents
-deprotonation by the basic reagent. -
Step D: Quench with saturated
.
-
Module 4: Post-Synthetic Epimerization (The "Drift" Error)
User Issue: "I had the pure isomer, but after silica column chromatography, the optical rotation changed."
Diagnosis: Acidic Surface Catalysis
Silica gel is slightly acidic. Bicyclohexyl ketones with
Resolution Protocol: Buffered Purification
-
Pre-treat Silica: Flush your column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This neutralizes acidic sites.[1]
-
Fast Elution: Do not let the ketone sit on the column. Use a gradient that elutes the product within 10-15 column volumes.
-
Alternative: Recrystallization. Trans,trans-dicyclohexyl ketones are often highly crystalline due to their symmetry and ability to pack well, unlike the oily cis-mixtures.
-
Solvent System: Hot Hexanes/Ethanol or Pentane (at -20°C).
-
FAQ: Frequently Asked Questions
Q: Can I use Ru (Ruthenium) instead of Rh (Rhodium) for the hydrogenation? A: Yes, but with caveats. Ru/C is often used at higher pressures (1000+ psi) and temperatures. Under these conditions, in situ equilibration can occur, sometimes leading directly to the trans isomer. However, Ru is more prone to reducing the ketone to an alcohol (over-reduction). If you use Ru, monitor carefully for the formation of dicyclohexylmethanol.
Q: Why is the trans-isomer more stable? A: It comes down to A-values (conformational energy). In a monosubstituted cyclohexane, the substituent prefers the equatorial position to avoid 1,3-diaxial interactions. In dicyclohexyl ketone, the trans-isomer allows both the large carbonyl group and the ring substituents to adopt equatorial positions. The cis-isomer forces at least one group into a high-energy axial orientation.
Q: My drug target requires the cis-isomer. How do I stop the equilibration? A:
-
Kinetic Hydrogenation: Use Rh/C in neutral solvent (EtOAc) rather than acidic (AcOH).
-
Avoid Heat: Keep reaction < 30°C.
-
Workup: Do not use strong bases. Quench with buffer (pH 7).
-
Purification: Use neutral alumina instead of silica gel.
References
- Stereochemistry of Hydrogenation: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.
-
Pin1 Inhibitor Synthesis: Potter, A., et al. "Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation."[2] Bioorganic & Medicinal Chemistry Letters, 2010.
- Epimerization Mechanisms: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
-
Dicyclohexyl Ketone Synthesis: "Synthesis of Dicyclohexyl Ketone via DCC-Mediated Coupling." BenchChem Protocols.
-
Weinreb Amide Application: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
For further assistance, please submit a ticket with your specific NMR spectra attached.
Sources
Precision Characterization: DSC Analysis of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
[1]
Executive Summary
Compound: trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one CAS: 92413-47-3 Role: Critical Intermediate for Liquid Crystal (LC) Synthesis[1]
This guide provides a technical analysis of the differential scanning calorimetry (DSC) behavior of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one (hereafter referred to as 4-BCH-one ).[1] Unlike final liquid crystal mixtures which exhibit complex mesophases (nematic/smectic), 4-BCH-one is a crystalline intermediate.[1] Its DSC profile serves a singular, critical purpose: validating conformational purity (trans vs. cis) and crystalline integrity before downstream synthesis.
For researchers in display materials and organic electronics, this compound represents the "rigid core" precursor. The trans-trans configuration is thermodynamically required to ensure the linearity essential for the nematic phase in final LC products.
Material Characterization Profile
The DSC signature of high-purity 4-BCH-one is defined by a sharp first-order melting transition.[1] Unlike liquid crystals, it typically does not show a clearing point (N-I transition) as it is a precursor, not a mesogen itself.
DSC Thermogram Expectations
-
Heating Cycle (10°C/min):
-
Event: Sharp Endothermic Melting Peak (
). -
Temperature: 42.0°C – 46.0°C (Centered typically at 44°C ).
-
Enthalpy (
): High enthalpy of fusion, indicative of a tightly packed crystalline lattice driven by the trans equatorial-equatorial conformation.
-
-
Cooling Cycle:
-
Event: Exothermic Crystallization (
). -
Behavior: Significant supercooling is common (often 10–15°C below
) due to the conformational freedom of the butyl chain delaying lattice nucleation.
-
Critical Impurity Markers
The presence of the cis-isomer (axial-equatorial) is the primary failure mode.[1]
-
DSC Symptom: A "pre-melting" shoulder or a broadened peak onset starting <40°C.
-
Mechanism: The cis isomer creates a "kink" in the bicyclic structure, disrupting the crystal lattice and depressing the melting point (eutectic effect).
Comparative Performance Analysis
The following table contrasts 4-BCH-one with its odd-numbered homologues (Propyl, Pentyl) and a single-ring analog. This data highlights the Odd-Even Effect characteristic of liquid crystal precursors, where even-numbered alkyl chains (Butyl, C4) often exhibit higher packing efficiency and melting points than their odd-numbered counterparts.[1]
Table 1: Thermal Properties of Homologous LC Intermediates
| Compound | Alkyl Chain | CAS No.[2][3][4][5][6][7][8][9] | Melting Point ( | Structural Impact |
| 4-BCH-one (Target) | Butyl (C4) | 92413-47-3 | 44°C | High Stability: Even chain length promotes optimal crystal packing.[1] |
| Propyl Analog | Propyl (C3) | 82832-73-3 | 27°C | Lower Stability: Odd chain length reduces packing density.[1] |
| Pentyl Analog | Pentyl (C5) | 84868-02-0 | 31°C | Recovery: |
| Single-Ring Analog | tert-Butyl | 98-53-3 | 47–50°C | Baseline: Lacks the mesogenic core length; similar |
Key Insight: The C4 (Butyl) variant is often preferred in synthesis not just for its final LC viscosity properties, but because its solid-state stability (higher
Experimental Protocol: DSC Validation
This protocol is designed to validate the trans-purity of the intermediate.
Methodology
-
Sample Preparation:
-
Weigh 2.0 – 3.0 mg of dry 4-BCH-one into a standard aluminum pan.
-
Crucial Step: Ensure the sample is flat at the bottom of the pan to maximize thermal contact.
-
Seal with a pierced lid (hermetic seal is optional but recommended if sublimation is suspected).
-
-
Instrument Parameters:
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Reference: Empty aluminum pan (matched weight).
-
-
Thermal Cycle:
-
Step 1 (Equilibration): Hold at 0°C for 2 minutes.
-
Step 2 (First Heat): Ramp 0°C
60°C at 10°C/min (Erases thermal history). -
Step 3 (Cool): Ramp 60°C
0°C at 10°C/min (Observe crystallization). -
Step 4 (Second Heat): Ramp 0°C
60°C at 5°C/min (High-resolution data collection).
-
-
Data Analysis:
-
Calculate onset temperature (
) and peak maximum ( ) from the Second Heat . -
Pass Criteria:
and Peak Width at Half Height (PWHH) .
-
Technical Insights: The "Trans" Necessity
Why does the DSC profile matter? The 4-BCH-one is a precursor to "super-fluorinated" liquid crystals used in active-matrix displays (TFT-LCDs).[1]
-
Conformational Locking: The synthesis targets the trans,trans configuration. If the ketone intermediate contains cis isomers, these defects are carried forward into the final liquid crystal.
-
Impact on Display: A cis defect in the final LC mixture acts as a "disorder agent," lowering the Clearing Point (
) and increasing rotational viscosity ( ), which slows down pixel response times. -
DSC as Gatekeeper: A sharp melting peak at 44°C in the intermediate guarantees that the cyclohexane rings are locked in the chair conformation with equatorial substituents, ensuring the final molecule will be rod-like (calamitic).
Workflow Visualization
The following diagram illustrates where DSC fits into the critical path of Liquid Crystal synthesis.
Caption: Quality control workflow ensuring only high-purity trans-isomers proceed to LC synthesis.
References
Sources
- 1. CAS 65355-33-1: (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]… [cymitquimica.com]
- 2. pure-synth.com [pure-synth.com]
- 3. labproinc.com [labproinc.com]
- 4. 4-Propylcyclohexanone | C9H16O | CID 142482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. (trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl | C19H36 | CID 11086663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, also can be ca - askIITians [askiitians.com]
- 8. ossila.com [ossila.com]
- 9. 4-(trans-4-Propylcyclohexyl)cyclohexanone | 82832-73-3 [sigmaaldrich.com]
A Comparative Spectroscopic Guide to Cis and Trans Isomers of 4'-Butyl-1,1'-bicyclohexyl-4-one
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit remarkably different physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 4'-Butyl-1,1'-bicyclohexyl-4-one, a molecule of interest for its potential applications stemming from its specific stereochemistry.
The Structural Landscape: Cis vs. Trans Isomerism
The core of 4'-Butyl-1,1'-bicyclohexyl-4-one consists of two cyclohexane rings connected by a single bond. The stereochemistry of the molecule is determined by the relative orientation of the butyl group on one ring and the cyclohexanone moiety on the other, at the 1 and 1' positions. In the trans isomer, both substituents are in the more stable equatorial positions, minimizing steric hindrance. Conversely, the cis isomer will have one substituent in an equatorial position and the other in a less stable axial position. This fundamental difference in conformation is the primary driver of the distinct spectroscopic signatures of the two isomers.
cross-validation of analytical results for trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
An Expert's Guide to the Analytical Cross-Validation of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
In the landscape of pharmaceutical development and materials science, the rigorous characterization of chemical entities is paramount. The molecule trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one, a saturated bicyclic ketone, presents a unique analytical challenge due to its non-polar nature and lack of a strong chromophore. This guide provides a comprehensive framework for the cross-validation of analytical results for this compound, ensuring data integrity, accuracy, and reproducibility. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—providing a rationale grounded in first principles and industry best practices.
The Imperative of Orthogonal Validation
A single analytical technique, no matter how robust, provides only one perspective on a molecule's identity and purity. True confidence in analytical data is achieved through orthogonal validation, a process of cross-verifying results from multiple, independent methods that rely on different chemical and physical principles. For a compound like trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one, which lacks easily ionizable groups or a significant UV-Vis absorption profile, a multi-modal approach is not just recommended; it is essential.
This guide will compare and contrast four critical analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile, thermally stable compounds.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A powerful technique for non-volatile or thermally labile compounds, offering near-universal detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: For functional group identification.
Below is a diagram illustrating the workflow for the comprehensive cross-validation of analytical results.
Caption: Workflow for orthogonal analytical cross-validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by ionization and mass-to-charge ratio detection. It is an excellent first-line technique for purity assessment and tentative identification of volatile and semi-volatile compounds.
Experimental Protocol:
-
System: Agilent 8890 GC with 5977B MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Mass Range: 40-450 amu
Rationale: The non-polar HP-5ms column is well-suited for the hydrocarbon-like structure of the analyte. The temperature program is designed to ensure elution of the target compound while separating it from potentially lower or higher boiling impurities. Electron ionization at 70 eV is a standard method that produces reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle: HPLC separates compounds based on their partitioning between a mobile and a stationary phase. For a non-UV-absorbing compound like ours, a universal detector is required. Charged Aerosol Detection (CAD) provides a response that is largely independent of the chemical structure of the analyte, making it ideal for purity determinations and quantification when reference standards are unavailable.
Experimental Protocol:
-
System: Thermo Scientific Vanquish Flex with Corona Veo CAD
-
Column: Acclaim 120 C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic, 95:5 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
CAD Settings: Evaporation temperature 35°C, Power function 1.0
Rationale: A C18 column is used in reverse-phase mode, which is appropriate for this non-polar analyte. The high acetonitrile concentration ensures sufficient retention and good peak shape. CAD is chosen over other universal detectors like Refractive Index (RI) due to its superior sensitivity and stability with gradient elution, although an isocratic method is used here for simplicity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for confirming the identity and structural integrity of organic molecules.
Experimental Protocol:
-
System: Bruker Avance III 500 MHz spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
¹H NMR: 32 scans, 1.0 s relaxation delay
-
¹³C NMR: 1024 scans, 2.0 s relaxation delay
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
Rationale: CDCl₃ is an excellent solvent for non-polar compounds and provides a clean spectral window. A 500 MHz spectrometer offers sufficient resolution to resolve the complex spin systems expected from the bicyclohexyl rings. The number of scans is chosen to achieve an adequate signal-to-noise ratio for both proton and carbon experiments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR measures the absorption of infrared radiation by a sample, which excites molecular vibrations. It is a rapid and non-destructive technique for identifying the presence of specific functional groups.
Experimental Protocol:
-
System: PerkinElmer Spectrum Two FT-IR
-
Method: Attenuated Total Reflectance (ATR)
-
Scans: 16
-
Resolution: 4 cm⁻¹
-
Range: 4000-400 cm⁻¹
Rationale: ATR is a modern technique that requires minimal sample preparation. For trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one, the key diagnostic peak will be the strong carbonyl (C=O) stretch. The presence and position of this peak confirm the ketone functionality, while the C-H stretching and bending regions confirm the aliphatic nature of the molecule.
Comparative Data Summary
The following table summarizes the expected analytical results from the cross-validation of a hypothetical high-purity batch of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one.
| Analytical Technique | Parameter | Expected Result | Interpretation |
| GC-MS | Retention Time | ~12.5 min | Consistent elution under defined conditions |
| Mass Spectrum (m/z) | 236 (M+), 179, 123, 81 | Molecular ion and fragmentation pattern consistent with the proposed structure | |
| Purity (Area %) | >99.5% | High purity with minimal volatile impurities | |
| HPLC-CAD | Retention Time | ~4.2 min | Consistent elution under defined conditions |
| Purity (Area %) | >99.5% | High purity, corroborates GC-MS data | |
| ¹H NMR | Chemical Shifts (ppm) | 0.9 (t, 3H), 1.1-2.5 (m, 26H) | Signals correspond to butyl and bicyclohexyl protons |
| ¹³C NMR | Chemical Shifts (ppm) | ~212 (C=O), 14-60 (aliphatic C) | Confirms presence of ketone and 16 other carbon atoms |
| FT-IR | Vibrational Frequencies (cm⁻¹) | ~2920, 2850 (C-H stretch), ~1710 (C=O stretch) | Confirms aliphatic and ketone functional groups |
The diagram below illustrates the relationship between the different analytical techniques and the information they provide, leading to a comprehensive understanding of the compound.
Caption: Synergy of information from different analytical techniques.
Conclusion
The through GC-MS, HPLC-CAD, NMR, and FT-IR provides a robust and defensible data package. Each technique offers a unique and complementary perspective, and together they build a comprehensive profile of the molecule's identity, purity, and structure. This orthogonal approach is the cornerstone of good science and is essential for meeting the stringent requirements of regulatory bodies and ensuring the quality of materials used in research and development.
References
literature review of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one properties
[1][2][3]
Executive Summary
trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one (CAS 92413-47-3) is a bicyclic ketone used primarily as a scaffold for "super-fluorinated" and alkenyl liquid crystals.[1][2][3] Unlike aromatic mesogens (e.g., cyanobiphenyls), the bicyclohexyl core offers superior UV stability, lower viscosity, and high optical transparency. This compound serves as the electrophilic "anchor" for attaching terminal alkyl or alkenyl chains via Grignard or Wittig reactions, ultimately yielding trans,trans-4,4'-dialkylbicyclohexyls —the industry standard for active-matrix (TFT) display mixtures.
Chemical Profile & Properties[3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 92413-47-3 |
| IUPAC Name | 4-(trans-4-butylcyclohexyl)cyclohexanone |
| Molecular Formula | C₁₆H₂₈O |
| Molecular Weight | 236.39 g/mol |
| Melting Point | 42.0 – 46.0 °C |
| Boiling Point | ~327.8 °C (at 760 mmHg) |
| Appearance | White crystalline powder |
| Solubility | Soluble in DCM, Toluene, THF; Insoluble in water |
| Stereochemistry | Trans configuration at the 1,1'-linkage is critical for mesophase linearity.[2][3][4] |
Comparative Analysis: The Bicyclohexyl Advantage
In liquid crystal engineering, the "core" structure determines the physical stability and phase behavior. The table below compares the bicyclohexyl ketone (and its derivatives) against common alternatives.
Performance Benchmark
| Feature | Bicyclohexyl Core (This Product) | Phenyl-Cyclohexane (PCH) | Biphenyl Core |
| UV Stability | High (Transparent to UV) | Moderate | Low (Absorbs UV, degrades) |
| Viscosity ( | Low (Best for fast response) | Low-Medium | High |
| Dielectric Anisotropy | Low (Requires polar substituents) | Moderate | High (if cyano-substituted) |
| Optical Anisotropy ( | Low (0.08 - 0.[3]10) | Moderate | High (>0.[3]15) |
| Application | TFT-LCDs (High reliability) | Standard LCDs | Simple TN/STN Displays |
Expert Insight: The trans,trans configuration of the bicyclohexyl core is thermodynamically favored in the ketone form. Unlike the alcohol derivative, where the hydroxyl group can be axial or equatorial (leading to cis/trans mixtures), the ketone allows for base-catalyzed equilibration to the all-equatorial trans conformer, ensuring the linear molecular shape required for nematic phase formation.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one from 4-(trans-4-butylcyclohexyl)phenol. Rationale: Direct hydrogenation of the phenol ring followed by oxidation is the standard industrial route. We utilize a TEMPO-mediated oxidation for higher selectivity and safety compared to traditional chromic acid (Jones) oxidation.[3]
Step 1: Catalytic Hydrogenation
Precursor: 4-(trans-4-butylcyclohexyl)phenol (CAS 88581-00-4)[3][5]
-
Setup: Load a high-pressure autoclave with the phenol precursor dissolved in 2-propanol (or acetic acid).
-
Catalyst: Add 5% Pd/C or Rh/C (5 wt% loading).[3] Rhodium is preferred for minimizing hydrogenolysis side reactions.[3]
-
Reaction: Pressurize with
(50–100 bar) and heat to 120–150°C . Stir vigorously for 6–12 hours. -
Workup: Cool, depressurize, and filter the catalyst through Celite. Evaporate solvent to yield crude 4-(trans-4-butylcyclohexyl)cyclohexanol .[3]
-
Note: This step yields a mixture of cis and trans alcohols.[3] Separation is NOT necessary here, as oxidation converts both to the same ketone.
-
Step 2: Selective Oxidation (TEMPO/Bleach Method)
Target: trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one[1][2][3]
-
Solvent System: Dissolve the crude alcohol (1.0 eq) in Dichloromethane (DCM) . Cool to 0°C.[3][6]
-
Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy, 0.01 eq) and KBr (0.1 eq) dissolved in a small amount of water.[3]
-
Oxidant: Slowly add aqueous NaOCl (Bleach, 1.1 eq) buffered to pH ~9 with
. Maintain internal temperature <10°C. -
Monitoring: Monitor by TLC or GC. The reaction is typically complete within 30–60 minutes.[3]
-
Quench: Quench with aqueous
(sodium thiosulfate). Extract with DCM, wash with brine, and dry over .[3]
Step 3: Thermodynamic Equilibration & Purification
Critical Quality Attribute: Isomeric Purity (>99% Trans)
-
Equilibration: If the crude ketone contains cis isomers (axial attachment), reflux in ethanol with a catalytic amount of NaOH or KOtBu for 2 hours.[3] This drives the ketone to the thermodynamically stable trans (equatorial-equatorial) conformation.
-
Crystallization: Dissolve the crude solid in hot Petroleum Ether (60-90°C fraction).[3] Cool slowly to -20°C.
-
Filtration: Collect the white crystals.
-
Validation: Verify structure via
-NMR (Look for triplet-of-triplets at ~2.3 ppm for the -protons of the ketone).[3]
Applications & Synthesis Pathways
The following diagram illustrates the pivotal role of this ketone in generating downstream liquid crystal materials.
Caption: Synthesis workflow from phenol precursor to target ketone and subsequent transformation into active Liquid Crystal mesogens.
References
-
Fluorochem. (n.d.).[3] trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one Product Data. Retrieved from
-
Organic Syntheses. (1960).[3] Preparation of 4-t-Butylcyclohexanone via Oxidation. Org. Synth. 1960, 40, 14. Retrieved from [3]
-
ChemicalBook. (n.d.).[3] Synthesis and Properties of 4-tert-butylcyclohexanone derivatives. Retrieved from
-
Echemi. (2024).[3][7] Market and Supplier Data for CAS 92413-47-3. Retrieved from
-
EvitaChem. (n.d.).[3] Properties of (trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. CN101550077B - Manufacturing method of bicyclohexyl derivative - Google Patents [patents.google.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. 4-tert-Butylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 7. The reagent used for oxidation of trans-4-t-butylcyclohexanol to 4-t-butylcyclohexanone is _________. [prepp.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
